molecular formula C20H27N3O6S · C12H23N B558413 Boc-His(Mts)-OH (dicyclohexylammonium) salt CAS No. 105931-56-4

Boc-His(Mts)-OH (dicyclohexylammonium) salt

Cat. No. B558413
M. Wt: 618.8 g/mol
InChI Key: NAJUUIIJQTXJAD-NTISSMGPSA-N
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Description

“Boc-His(Mts)-OH (dicyclohexylammonium) salt” is a chemical compound with the molecular formula C20H27N3O6S · C12H23N . It is used in proteomics research .


Molecular Structure Analysis

The SMILES string for this compound is C1CCC (CC1)NC2CCCCC2.Cc3cc (C)c (c (C)c3)S (=O) (=O)n4cnc (C [C@H] (NC (=O)OC (C) (C)C)C (O)=O)c4 . This provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Boc-His(Mts)-OH (dicyclohexylammonium) salt” has a molecular weight of 618.83 . The compound should be stored at a temperature of -20°C .

Scientific Research Applications

Gel Sculpture and Supramolecular Chemistry

A study by (Sahoo et al., 2012) highlights the creation of a non-polymeric supramolecular gel derived from simple organic salts, including those derived from tert-butoxycarbonyl (Boc)-protected L-amino acids. This gel demonstrates remarkable load-bearing, moldable, and self-healing properties, illustrating the material's potential in stress-bearing applications.

Photocatalysis and Environmental Applications

Research on (BiO)_2CO_3 (BOC)-based photocatalysts reviewed by (Ni et al., 2016) explores the material's suitability for various applications, including photocatalysis and environmental remediation. The enhancement of visible light-driven photocatalytic performance through various modification strategies indicates the potential of BOC and related materials in addressing pollution and energy conversion.

Supramolecular Tectons and Polymer Chemistry

(Silva et al., 2006) discusses the development of a new scorpionate ligand for the controlled solid-state organization of homometallic and heterometallic alkali metal coordination polymers. This research underscores the utility of such compounds in designing materials with tailored properties for various applications.

Organic Synthesis and Catalysis

(Kalita & Nicholas, 2005) demonstrates the use of Boc-protected hydroxylamine in the copper-catalyzed regioselective allylic hydroxyamination and amination of alkenes. This highlights the role of Boc-His(Mts)-OH derivatives in facilitating specific organic transformations, contributing to the synthesis of complex organic molecules.

Material Science and Engineering

(Alomar et al., 2013) explores the physical properties of deep eutectic solvents (DESs) synthesized using glycerol with different phosphonium and ammonium salts, including dicyclohexylammonium salts. The study provides insights into the potential of these materials in a wide range of industrial applications due to their diverse physical properties.

Molecular Gels and Organogelators

(Rojek et al., 2015) focuses on dicyclohexylammonium bromoacetate, a related organogelator that forms molecular gels with specific solvents. This research exemplifies the use of dicyclohexylammonium-based compounds in creating materials with unique properties such as gelation, relevant for various technological applications.

Future Directions

The future directions for “Boc-His(Mts)-OH (dicyclohexylammonium) salt” are not specified in the search results. Given its use in proteomics research , it may continue to be used in the synthesis of peptides and proteins for various research applications.

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6S.C12H23N/c1-12-7-13(2)17(14(3)8-12)30(27,28)23-10-15(21-11-23)9-16(18(24)25)22-19(26)29-20(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10-11,16H,9H2,1-6H3,(H,22,26)(H,24,25);11-13H,1-10H2/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJUUIIJQTXJAD-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583406
Record name N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-histidine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-His(Mts)-OH (dicyclohexylammonium) salt

CAS RN

105931-56-4
Record name N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-histidine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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